molecular formula C17H22N4O3 B6438380 5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2549033-33-0

5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B6438380
CAS No.: 2549033-33-0
M. Wt: 330.4 g/mol
InChI Key: GNBKDKQSTWOTMD-UHFFFAOYSA-N
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Description

5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a pyridine derivative. The methoxy group is introduced via methylation reactions.

    Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired bond.

    Final Modifications: The final product is obtained after purification steps, which may include recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyridine
  • 5,6-dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one

Uniqueness

5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-methoxy-2-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-22-15-10-19-17(20-11-15)24-14-5-7-21(8-6-14)12-13-3-4-16(23-2)18-9-13/h3-4,9-11,14H,5-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBKDKQSTWOTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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